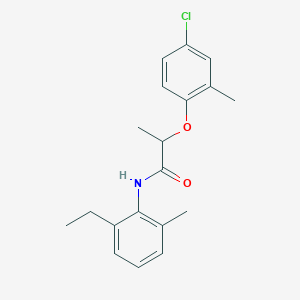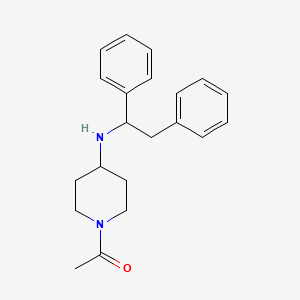![molecular formula C13H18N2O3 B5150315 N-[3-(acetylamino)-4-methoxyphenyl]butanamide](/img/structure/B5150315.png)
N-[3-(acetylamino)-4-methoxyphenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)-4-methoxyphenyl]butanamide, also known as N-(4-methoxy-3-(oxo-1-phenylbutyl)phenyl)acetamide, is a chemical compound that belongs to the class of amides. It is also referred to as a selective fatty acid amide hydrolase (FAAH) inhibitor, which means it inhibits the breakdown of endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic benefits in various medical conditions.
Mechanism of Action
N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. This results in an increase in endocannabinoid levels, leading to the activation of cannabinoid receptors in the body. The activation of these receptors can help alleviate pain, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide are primarily due to its ability to increase endocannabinoid levels in the body. This can result in the activation of cannabinoid receptors, leading to various effects such as pain relief, anti-inflammatory effects, anxiolytic effects, and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide in lab experiments is its selective inhibition of FAAH activity. This allows for the specific targeting of endocannabinoid pathways, which can help elucidate the role of these pathways in various medical conditions. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for the study of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide. One direction is to further investigate its potential therapeutic benefits in various medical conditions such as pain, inflammation, anxiety, and depression. Additionally, the development of more selective FAAH inhibitors can help minimize off-target effects and improve the efficacy of these compounds. Finally, the use of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide in combination with other drugs or therapies can help enhance its therapeutic potential.
Synthesis Methods
The synthesis of N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide involves the reaction of 4-methoxy-3-(oxo-1-phenylbutyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
N-[3-(acetylamino)-4-methoxyphenyl]butanamide[3-(acetylamino)-4-methoxyphenyl]butanamide has been extensively studied for its potential therapeutic benefits in various medical conditions such as pain, inflammation, anxiety, and depression. Its ability to inhibit FAAH activity leads to an increase in endocannabinoid levels, which can help alleviate pain and inflammation. Additionally, it has been shown to have anxiolytic and antidepressant effects in preclinical studies.
properties
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-13(17)15-10-6-7-12(18-3)11(8-10)14-9(2)16/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMURLBFWSQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)

![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5150312.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)

![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)